1,3-Dioxepin, 2-hexyl-4,7-dihydro-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-4,7-dihydro-1,3-dioxepin typically involves the reaction of heptanal with butene-1,4-glycol under acidic conditions to form the acetal . The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, at elevated temperatures. The product is then purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of 2-Hexyl-4,7-dihydro-1,3-dioxepin follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is obtained through a series of purification steps, including distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Hexyl-4,7-dihydro-1,3-dioxepin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines are used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted dioxepin derivatives.
Scientific Research Applications
2-Hexyl-4,7-dihydro-1,3-dioxepin has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hexyl-4,7-dihydro-1,3-dioxepin involves its interaction with molecular targets through various pathways. For example, during oxidation, the compound undergoes hydrogen abstraction by peroxyl radicals, leading to the formation of oxidized products . The specific molecular targets and pathways depend on the type of reaction and the conditions under which it occurs.
Comparison with Similar Compounds
2-Hexyl-4,7-dihydro-1,3-dioxepin can be compared with other similar compounds, such as:
2,5-Dihydrofuran: Another heterocyclic compound with similar reactivity but different ring structure.
3-Pyrroline Derivatives: These compounds also undergo hydroformylation to form optically active aldehydes.
4,7-Dihydro-1,3-dioxepin Derivatives: Various derivatives of 4,7-dihydro-1,3-dioxepin exhibit similar chemical properties and reactivity.
Properties
CAS No. |
61732-96-5 |
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Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
2-hexyl-4,7-dihydro-1,3-dioxepine |
InChI |
InChI=1S/C11H20O2/c1-2-3-4-5-8-11-12-9-6-7-10-13-11/h6-7,11H,2-5,8-10H2,1H3 |
InChI Key |
BKMHRWAUFCKQFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1OCC=CCO1 |
Origin of Product |
United States |
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